2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the formation of conjugated polymers and organic electronic materials. This compound features a thiophene ring substituted with a hexyl group and a boronate ester moiety, making it a versatile building block in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Hexylthiophene-2-boronic acid pinacol ester, is in the field of electronic and optoelectronic applications . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers, which have exceptional optical and conductive properties .
Mode of Action
This compound interacts with its targets through a process known as direct arylation polymerization (DArP) . DArP is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . It also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the synthesis of regioregular polythiophenes . These pathways involve various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .
Pharmacokinetics
The compound’s properties such as molecular weight, density, and structure can be found in various chemical databases .
Result of Action
The result of the action of this compound is the creation of functionalized regioregular polythiophenes . These materials exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of 3-Hexylthiophene: The starting material, 3-hexylthiophene, is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-hexylthiophene.
Borylation Reaction: The brominated product is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate. This reaction forms the desired boronate ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: While the boronate ester moiety is relatively stable, the thiophene ring can undergo oxidation reactions under harsh conditions, leading to the formation of sulfoxides or sulfones.
Substitution Reactions: The hexyl group on the thiophene ring can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene, dimethylformamide (DMF)
Major Products
Conjugated Polymers: Used in the synthesis of polythiophenes and other conjugated polymers for electronic applications.
Functionalized Thiophenes: Further functionalization can lead to a variety of thiophene derivatives with different properties.
Scientific Research Applications
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Plays a crucial role in the development of conductive polymers and materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical and biological analytes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- This compound
- This compound
Uniqueness
Compared to other boronate esters, this compound offers a unique combination of solubility, stability, and electronic properties. Its hexyl-substituted thiophene ring provides enhanced solubility in organic solvents, making it easier to process in various applications. Additionally, the compound’s ability to form conjugated polymers with desirable electronic properties sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXAUPBHQCCWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586569 | |
Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850881-09-3 | |
Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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